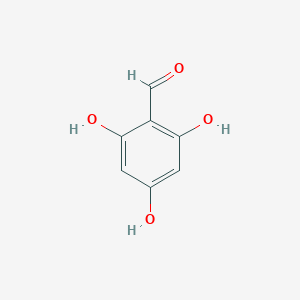

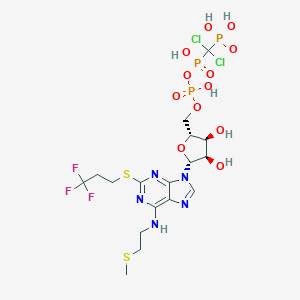

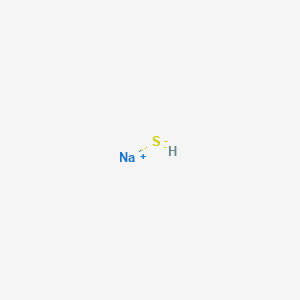

![molecular formula C6H5NO3S2 B105524 Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide CAS No. 94040-09-2](/img/structure/B105524.png)

Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide

Overview

Description

Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide is a chemical compound that belongs to the family of thienoisothiazoles, a class of heterocyclic compounds containing sulfur and nitrogen atoms within a fused thiophene and isothiazole ring system. This compound and its derivatives have been studied for various applications, including their potential as H2-receptor antagonists, plant activators, and for their anti-inflammatory properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]isothiazol-3(2H)-one derivatives often involves the cyclization of thiophene precursors with various functional groups. For instance, the synthesis of thieno[2,3-d]isothiazoles as potential plant activators was achieved by introducing an oxime and a methylthio group into a thiophene system, followed by cyclization upon conversion of the oxime into a more reactive oxime ester . Similarly, thieno[2,3-d]isothiazolium salts were synthesized from tetrahydrothiophene, demonstrating the versatility of thiophene derivatives as starting materials for constructing the thienoisothiazole core .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide is characterized by a fused ring system that includes a thiophene ring and an isothiazole ring. The presence of sulfur and nitrogen atoms within the ring system can significantly influence the electronic properties of the molecule, which in turn affects its reactivity and potential pharmacological activity .

Chemical Reactions Analysis

Thieno[2,3-d]isothiazol-3(2H)-one derivatives undergo various chemical reactions, including cyclization, alkylation, and thiation. For example, the temperature-controlled thiation of α-cyano-β-alkynyl carbonyl derivatives has been used to synthesize 2-aminothiophenes and thieno[2,3-c]isothiazoles . Additionally, the gas-phase thermolysis of thieno[3,2-e][1,2,4]triazines has been explored as a route towards different heterocyclic ring systems, including thieno[3,2-d]thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]isothiazol-3(2H)-one derivatives are influenced by their molecular structure. The presence of the 1,1-dioxide group, for example, can impact the compound's solubility, stability, and reactivity. These properties are crucial for the potential application of these compounds in medicinal chemistry and other fields. The synthesis and properties of related compounds, such as 2H-4,6-dimethylpyrido[3,2-d]isothiazolin-3-one-1,1-dioxide, have been studied to provide insights into the behavior of this class of compounds .

Scientific Research Applications

Heterocyclic Compounds and Pharmaceutical Significance

Isothiazoles, including Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide, represent a notable area within heterocyclic chemistry due to their significant electronic, mechanical, and biological properties. These compounds are pivotal in the development of novel molecular structures with potential pharmaceutical applications. Recent studies have highlighted their role in creating alternative synthetic strategies and exploring new therapeutic potentials, emphasizing their importance in medicinal chemistry and drug design (Alam, 2019).

Structure-Activity Relationships of Thiophene Derivatives

Investigations into thiophene derivatives, closely related to isothiazoles, have provided insights into the structure-activity relationships that govern their biological and therapeutic properties. Although not directly related to Thieno[2,3-d]isothiazoles, these studies offer a framework for understanding how modifications to the thiophene ring can influence the biological activity of these compounds, potentially guiding future research into Thieno[2,3-d]isothiazol derivatives (Drehsen & Engel, 1983).

Neuroprotective Strategies and Molecular Basis

In the context of cerebrovascular stroke, research into neuroprotective agents has explored a variety of compounds, including isothiazole derivatives. These studies aim to identify potential treatments that could prevent secondary cerebral injury following a stroke, suggesting a potential research avenue for Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide in neuroprotection (Karsy et al., 2017).

Green Synthesis and Biological Potential

The exploration of 1,3-thiazolidin-4-ones and their analogs, including isothiazole derivatives, emphasizes the biological potential of these compounds. With a focus on green chemistry approaches for synthesis, these studies underscore the pharmacological importance of Thieno[2,3-d]isothiazol derivatives. They highlight the growing interest in developing these compounds for therapeutic applications, leveraging sustainable synthesis methods to enhance their applicability in medicinal chemistry (Santos et al., 2018).

Photocatalysis and Environmental Applications

Research into photocatalytic processes for environmental remediation has identified potential applications for isothiazole and related derivatives. These compounds may play a role in the degradation of pollutants, offering a method to address environmental challenges through chemical reactions facilitated by light. Such studies suggest the versatility of Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide in environmental science, particularly in the photocatalytic degradation of hazardous substances (Cantau et al., 2007).

Safety And Hazards

properties

IUPAC Name |

2-methyl-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S2/c1-7-6(8)5-4(2-3-11-5)12(7,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQLGNGMRNSJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(S1(=O)=O)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434878 | |

| Record name | Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide | |

CAS RN |

94040-09-2 | |

| Record name | 2-Methylthieno(2,3-d)isothiazol-3(2H)-one 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094040092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLTHIENO(2,3-D)ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP3SC6ZD4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

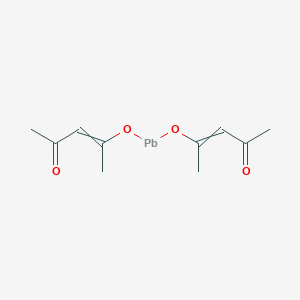

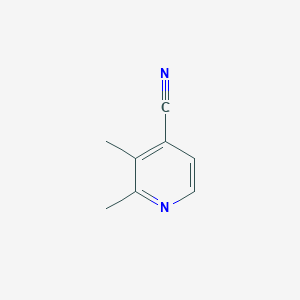

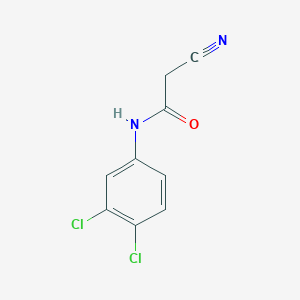

![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)

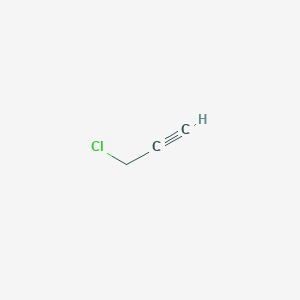

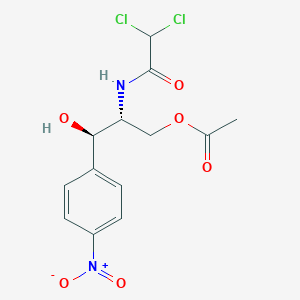

![Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester](/img/structure/B105454.png)

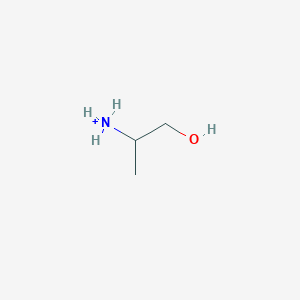

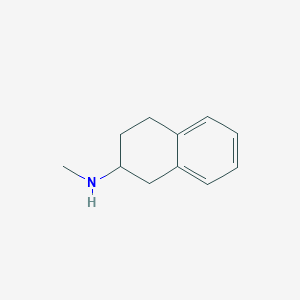

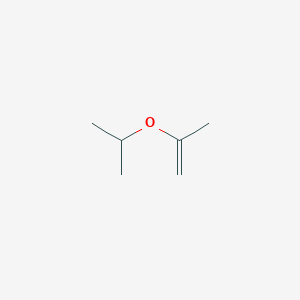

![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)